4-Chlorobenzenesulfinic acid
Overview
Description
4-Chlorobenzenesulfinic acid is a chemical compound with the CAS Number: 100-03-8 . It has a molecular weight of 176.62 .
Molecular Structure Analysis
The molecular formula of 4-Chlorobenzenesulfinic acid is C6H5ClO2S . The InChI code for the compound is 1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) and the InChI key is AOQYAMDZQAEDLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chlorobenzenesulfinic acid is a solid substance . It has a boiling point of 251°C at 760 mmHg . The melting point of the compound is 99°C . It should be stored at 4°C in a sealed storage, away from moisture .Scientific Research Applications
Nanomaterial Synthesis : Lakraimi et al. (2006) describe the intercalation of 4-Chlorobenzenesulfonate (a related compound of 4-Chlorobenzenesulfinic acid) into zinc-aluminum layered double hydroxides (LDHs), creating a stable, hybrid nanostructured material. This research highlights the potential of 4-Chlorobenzenesulfinic acid in the development of novel nanomaterials (Lakraimi et al., 2006).
Environmental Science : In the field of environmental science, Haarstrick et al. (1996) investigated the photocatalytic degradation of organic compounds, including a study on 4-chlorophenol, which is chemically related to 4-Chlorobenzenesulfinic acid. This research provides insights into the application of 4-Chlorobenzenesulfinic acid in wastewater treatment and pollution control (Haarstrick et al., 1996).
Chemical Synthesis and Reactions : Furukawa and Ōae (1968) explored the alkaline fusion mechanism of Halobenzenesulfinic Acids, including 4-Chlorobenzenesulfinic acid. Their findings contribute to the understanding of chemical reactions involving 4-Chlorobenzenesulfinic acid, which can be useful in various synthesis processes (Furukawa & Ōae, 1968).
Textile Industry : Son et al. (2006) discussed the use of 4-aminobenzenesulfonic acid–chloro–triazine adducts for treating cotton fabrics, indicating potential applications of related compounds, such as 4-Chlorobenzenesulfinic acid, in the textile industry for antimicrobial properties (Son et al., 2006).
Electrochemical Applications : Nematollahi and Varmaghani (2008) studied the electrochemical synthesis of new organosulfone derivatives using 4-Chlorobenzenesulfinic acid. Their work highlights the role of 4-Chlorobenzenesulfinic acid in electrochemical applications and synthesis of organosulfone derivatives (Nematollahi & Varmaghani, 2008).
Safety And Hazards
properties
IUPAC Name |
4-chlorobenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYAMDZQAEDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024768 | |
Record name | 4-Chlorobenzenesulphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzenesulfinic acid | |
CAS RN |
100-03-8 | |
Record name | 4-Chlorobenzenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzenesulphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorobenzenesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK78NW65EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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